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Adverse Event Profile & Clinical Management

The tables below summarize the incidence of adverse events from the ZENITH20 trial and their

recommended clinical management.

Table 1: Incidence of Common Treatment-Related Adverse Events (TRAESs) in ZENITH20 Cohort 2
[1] [2] This data comes from a phase II study of 90 patients with previously treated NSCLC harboring HER2

exon 20 insertion mutations, receiving poeziotinib 16 mg once daily.

Any Grade Grade 3 or Higher Time to Onset Time to Onset
Adverse Event ] )

Incidence Incidence (Any Grade) (Grade 3)
Rash 91.1% 48.9% 8 days 52.5 days
Diarrhea 82.2% 25.6% 6 days 13 days
Stomatitis/Mucosal 68.9% 24.4% 7 days 10 days

Inflammation

Table 2: Clinical Management Guidelines for Common Poziotinib Toxicities [2]
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gsz::se Prophylactic Measures Active Management Dose Modification Guidance
Rash Patient education on Early use of topical For Grade =3: Interrupt treatment
likelihood of skin events steroids; use of oral/lV  until toxicity resolves to <Grade
prior to treatment initiation.  antibiotics for Grade 1, then resume at same or
3/4 toxicity. reduced dose (decrease by 2
mg).

Diarrhea Not specified in protocols. Use of loperamide. For Grade =3 despite
management, or Grade =2
lasting 248 hours: Interrupt
treatment until <Grade 1, then
resume at same or reduced
dose.

Stomatitis  Avoid spicyl/irritating foods;  Not specified in For Grade =3 despite

use saline or antiseptic protocols. management: Interrupt treatment
mouthwash (e.g., nystatin, until <Grade 1, then resume at
"magic mouthwash"). same or reduced dose.

Experimental & Dosing Considerations

For researchers designing preclinical or clinical studies, the following experimental data and dosing

strategies are critical.

Table 3: Experimental Dosing and Efficacy Data from Clinical Trials

L . Objective
. Poziotinib Patient . L.
Trial /| Cohort . Response Key Tolerability Findings
Dose Population
Rate (ORR)
ZENITH20-4 16 mg Once NSCLC, HER2 Combined Higher rate of Grade 3+ AEs:
(Treatment- Daily (QD) exon 20 ORR: 41% rash (35%), stomatitis (21%),
naive, HER2 insertion, diarrhea (15%). High rates of
ex20ins) [3] treatment-naive dose interruptions (90%) and

reductions (79%).
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L . Objective
) Poziotinib Patient e
Trial / Cohort . Response Key Tolerability Findings
Dose Population
Rate (ORR)
ZENITH20-4 8 mg Twice NSCLC, HER2 Combined More manageable toxicity: lower
(Exploratory) [3] Daily (BID) exon 20 ORR: 41% Grade 3+ AEs (rash 18%,
insertion, stomatitis 14%, diarrhea 14%).
treatment-naive Fewer dose interruptions (68%)
and reductions (64%).
Case Report 8 mg BID, NSCLC with Complete Initial 8 mg BID dose caused G3
(Exceptional then 6 mg EGFR exon 20 Response rash/conjunctivitis; reduced to 6
Responder) [4] BID insertion (CR) mg BID which was well-tolerated
achieved and maintained CR.

The following workflow outlines the dose modification logic derived from the referenced clinical protocols

[2]:
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Frequently Asked Questions (FAQs) for Research
Professionals

Q1: What is the mechanistic basis for poziotinib's on-target toxicities like rash and diarrhea?
Poziotinib is an irreversible pan-HER (ErbB) inhibitor, targeting HER1 (EGFR), HER2, and HER4 [2]
[1]. The skin and gastrointestinal tract express high levels of EGFR (HER1). Inhibition of this receptor
disrupts normal epithelial cell growth and function, directly leading to the observed dermatologic (rash) and
gastrointestinal (diarrhea, stomatitis) adverse events [2]. This is a class effect common to EGFR-targeting

tyrosine kinase inhibitors.

Q2: Are there any specific drug-drug interactions to consider in study design? Yes. Poziotinib is a
substrate of Cytochrome P450 (CYP) 3A4 and 2D6 enzymes [2]. Concomitant use with strong inducers of
these enzymes may reduce poziotinib's efficacy, while use with inhibitors may increase its plasma
concentration and toxicity. Furthermore, poziotinib itself is a moderate inhibitor of CYP2C8 and
CYP2D6, which may require monitoring for interactions with drugs that are substrates of these enzymes.
Study protocols typically recommend avoiding grapefruit juice (a CYP3A4 inhibitor) and St. John's

Wort (a CYP3A4 inducer) and exercising caution with anticoagulants like warfarin [2].

Q3: What is the current regulatory status of poziotinib? In November 2022, the U.S. Food and Drug
Administration (FDA) issued a Complete Response Letter (CRL) for the New Drug Application for
poziotinib, indicating it could not be approved in its present form [5]. The FDA requested additional data,
including a randomized controlled study. Following this decision, the sponsor, Spectrum Pharmaceuticals,
announced it would de-prioritize the poziotinib program [5]. Therefore, its development status for this

indication is currently uncertain.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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